1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione
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Overview
Description
1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione is a heterocyclic compound that features an imidazolidine ring with a thione group and a 3-methylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with thiourea in the presence of a base to yield the desired imidazolidine-2-thione derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine derivatives: Exhibits diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness: 1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenoxyethyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]imidazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-3-2-4-11(9-10)15-8-7-14-6-5-13-12(14)16/h2-4,9H,5-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOWDZBHNRKATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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